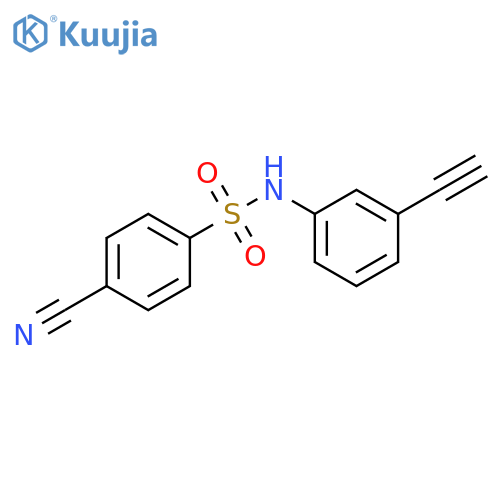

Cas no 208943-22-0 (4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide)

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide

- Benzenesulfonamide, 4-cyano-N-(3-ethynylphenyl)-

-

- MDL: MFCD00103503

- インチ: 1S/C15H10N2O2S/c1-2-12-4-3-5-14(10-12)17-20(18,19)15-8-6-13(11-16)7-9-15/h1,3-10,17H

- InChIKey: BVVCCXQNTAZSOF-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC=CC(C#C)=C2)(=O)=O)=CC=C(C#N)C=C1

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309024-1g |

4-Cyano-n-(3-ethynylphenyl)benzene-1-sulfonamide |

208943-22-0 | 95% | 1g |

¥10754 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309024-5g |

4-Cyano-n-(3-ethynylphenyl)benzene-1-sulfonamide |

208943-22-0 | 95% | 5g |

¥26784 | 2023-04-14 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB000724748-5g |

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide |

208943-22-0 | 95+% | 5g |

¥11327.00 | 2023-09-15 | |

| Enamine | EN300-193635-1.0g |

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide |

208943-22-0 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Enamine | EN300-193635-0.05g |

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide |

208943-22-0 | 95% | 0.05g |

$81.0 | 2023-09-17 | |

| Enamine | EN300-193635-0.5g |

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide |

208943-22-0 | 95% | 0.5g |

$320.0 | 2023-09-17 | |

| Enamine | EN300-193635-10g |

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide |

208943-22-0 | 95% | 10g |

$1839.0 | 2023-09-17 | |

| Aaron | AR01BHSD-250mg |

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide |

208943-22-0 | 95% | 250mg |

$262.00 | 2025-02-09 | |

| A2B Chem LLC | AW14785-250mg |

4-cyano-n-(3-ethynylphenyl)benzene-1-sulfonamide |

208943-22-0 | 95% | 250mg |

$217.00 | 2024-04-20 | |

| A2B Chem LLC | AW14785-100mg |

4-cyano-n-(3-ethynylphenyl)benzene-1-sulfonamide |

208943-22-0 | 95% | 100mg |

$162.00 | 2024-04-20 |

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamideに関する追加情報

Introduction to 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide (CAS No. 208943-22-0)

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide (CAS No. 208943-22-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its complex molecular structure, combines a cyano group, an ethynylphenyl moiety, and a benzene-1-sulfonamide moiety, making it a versatile scaffold for the development of novel bioactive molecules. The unique arrangement of these functional groups imparts distinct chemical properties that make it a promising candidate for further exploration in drug discovery and molecular biology.

The benzene-1-sulfonamide moiety is particularly noteworthy due to its role as a key pharmacophore in numerous therapeutic agents. Sulfonamides are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide, the presence of the sulfonamide group at the para position relative to the benzene ring enhances its potential to interact with biological targets. This positional arrangement is critical for optimizing binding affinity and efficacy in drug design.

The cyano group attached to the benzene ring introduces a polar site that can participate in hydrogen bonding interactions, further modulating the compound's solubility and bioavailability. Additionally, the ethynylphenyl substituent adds another layer of complexity by providing a reactive site for further functionalization or by serving as an anchor for protein binding. The ethynyl group, being highly electron-deficient due to its triple bond character, can engage in π-stacking interactions with aromatic residues in proteins, which is a common mechanism exploited in drug design to enhance binding affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide with high precision. These studies suggest that the compound may exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, preliminary docking studies have indicated potential interactions with enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs), which are known targets in conditions like glaucoma and cancer metastasis.

In the realm of medicinal chemistry, the synthesis of derivatives of 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide has been explored to fine-tune its pharmacological profile. By introducing variations in the substitution pattern or modifying the functional groups, researchers aim to enhance potency, selectivity, and pharmacokinetic properties. The ethynyl group, for example, can be subjected to cross-coupling reactions such as Suzuki or Sonogashira couplings to introduce additional aromatic rings or heterocycles into the molecule. Such modifications have been shown to expand the chemical space available for drug discovery while maintaining or improving biological activity.

The sulfonamide group itself has been extensively studied for its ability to modulate enzyme activity through covalent inhibition or competitive binding. In 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide, this moiety is strategically positioned to interact with nucleophilic residues on target proteins. This has led to interest in exploring its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways relevant to diseases such as cancer and inflammatory disorders.

Furthermore, the compound's structural features make it amenable to prodrug strategies, where it can be designed to release active metabolites in vivo under specific physiological conditions. This approach can enhance bioavailability and reduce toxicity by masking unfavorable properties such as poor solubility or rapid degradation. The cyano group and ethynylphenyl moiety provide handles for chemical modifications that facilitate prodrug design without compromising core pharmacophoric integrity.

Current research trends indicate that 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide may find applications beyond traditional pharmaceuticals. Its unique structural motifs have attracted interest from materials scientists exploring conductive polymers and organic semiconductors. The combination of electron-withdrawing cyano and electron-donating ethynyl groups makes it a candidate for designing materials with tailored electronic properties.

The synthesis of 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps typically include nucleophilic substitution reactions at the benzene ring followed by cyanation and subsequent sulfonation at specific positions. Advanced techniques such as transition-metal catalysis have been employed to improve yields and selectivity during these processes. The ability to synthesize complex molecules like this underscores the progress made in synthetic organic chemistry over recent decades.

Evaluation of 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide in preclinical models has provided insights into its potential therapeutic applications. While comprehensive toxicological studies are still under way, early findings suggest that it exhibits moderate toxicity at higher doses but demonstrates acceptable safety margins at therapeutic concentrations. This balance between efficacy and safety is crucial for advancing any candidate compound toward clinical development.

The growing body of literature on 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide underscores its significance as a molecular scaffold with diverse applications. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to play an increasingly important role in both academic research and industrial drug development pipelines.

208943-22-0 (4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide) 関連製品

- 1004644-53-4(2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide)

- 1163249-89-5(1-Bromo-3-fluoro-5-(pentyloxy)benzene)

- 866844-19-1(4-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline)

- 92404-70-1(3-bromofuro3,2-cpyridine)

- 1797214-72-2(Cyclopropanecarboxamide, N-[1-(tetrahydro-3-furanyl)-1H-pyrazol-4-yl]-)

- 1276308-93-0(1-(3-chlorophenoxy)-4-fluoro-2-nitrobenzene)

- 2167089-16-7(2-(1-bromo-2-methoxyethyl)-4,5-dimethyl-1,3-thiazole)

- 1038363-71-1(1-Cyclopentyl-1H-imidazole-2-thiol)

- 1215327-33-5(Pamoic Acid-d10)

- 1261846-54-1(2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid)